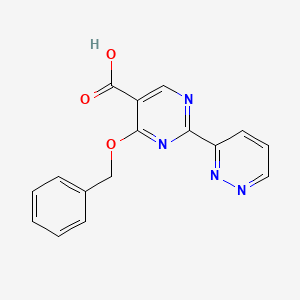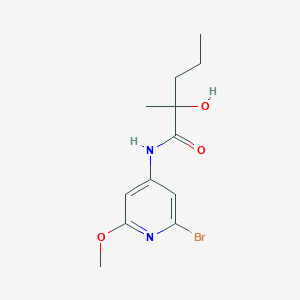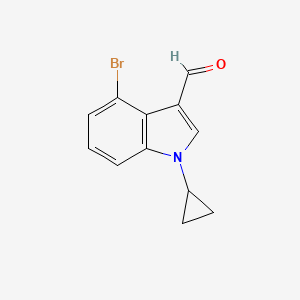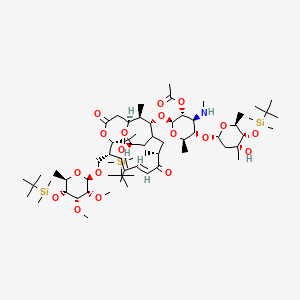
O-Tri-t-Butyldimethylsilyl Tylosin Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Tri-t-Butyldimethylsilyl Tylosin Acetate: is a chemical compound used as an intermediate in the synthesis of Tylosin-d3, which is a labeled form of Tylosin. Tylosin is a macrolide antibiotic isolated from a strain of Streptomycetes fradiae found in soil from Thailand. This compound is known for its antibacterial properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Tri-t-Butyldimethylsilyl Tylosin Acetate involves the protection of hydroxyl groups in Tylosin using tert-butyl dimethylsilyl (TBDMS) groups. This is typically achieved through the reaction of Tylosin with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using chromatographic techniques.
化学反应分析
Types of Reactions: O-Tri-t-Butyldimethylsilyl Tylosin Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The silyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
科学研究应用
O-Tri-t-Butyldimethylsilyl Tylosin Acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled antibiotics for research purposes.
Biology: Employed in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in the development of new antibiotics and therapeutic agents.
Industry: Applied in the production of antibiotics and other pharmaceutical compounds.
作用机制
The mechanism of action of O-Tri-t-Butyldimethylsilyl Tylosin Acetate involves its role as an intermediate in the synthesis of Tylosin-d3. Tylosin itself works by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and thereby exerting its antibacterial effects. The silyl groups in this compound protect the hydroxyl groups during the synthesis process, ensuring the stability and reactivity of the compound.
相似化合物的比较
Tylosin: The parent compound, a macrolide antibiotic.
Tylosin-d3: A labeled form of Tylosin used in research.
Other Silyl-Protected Compounds: Compounds with similar silyl protective groups used in various synthetic processes.
Uniqueness: O-Tri-t-Butyldimethylsilyl Tylosin Acetate is unique due to its specific use in the synthesis of Tylosin-d3 and its role in protecting hydroxyl groups during chemical reactions. This makes it a valuable intermediate in the production of labeled antibiotics and other research compounds.
属性
分子式 |
C65H119NO18Si3 |
|---|---|
分子量 |
1286.9 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5S,6R)-2-[[(1S,5R,6R,7E,9E,12R,16R,18R,19R)-16-[tert-butyl(dimethyl)silyl]oxy-6-[[(2R,3R,4S,5R,6R)-5-[tert-butyl(dimethyl)silyl]oxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5-ethyl-8,12,18-trimethyl-3,11-dioxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-methyl-4-(methylamino)oxan-3-yl] acetate |
InChI |
InChI=1S/C65H119NO18Si3/c1-28-47-45(36-73-60-58(72-21)57(71-20)55(41(6)75-60)83-86(24,25)63(12,13)14)31-37(2)29-30-46(68)38(3)32-44-33-50(82-85(22,23)62(9,10)11)79-48(34-49(69)78-47)39(4)53(44)81-61-56(77-43(8)67)52(66-19)54(40(5)76-61)80-51-35-65(18,70)59(42(7)74-51)84-87(26,27)64(15,16)17/h29-31,38-42,44-45,47-48,50-61,66,70H,28,32-36H2,1-27H3/b30-29+,37-31+/t38-,39-,40-,41-,42+,44?,45-,47-,48+,50-,51+,52+,53+,54-,55-,56-,57-,58-,59+,60-,61+,65-/m1/s1 |
InChI 键 |
UTUAPDJAQONNQB-UKWZTZIRSA-N |
手性 SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](CC2C[C@H](O[C@@H](CC(=O)O1)[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O[Si](C)(C)C(C)(C)C)(C)O)NC)OC(=O)C)C)O[Si](C)(C)C(C)(C)C)C)\C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O[Si](C)(C)C(C)(C)C)OC)OC |
规范 SMILES |
CCC1C(C=C(C=CC(=O)C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)NC)OC(=O)C)C)O[Si](C)(C)C(C)(C)C)C)C)COC5C(C(C(C(O5)C)O[Si](C)(C)C(C)(C)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


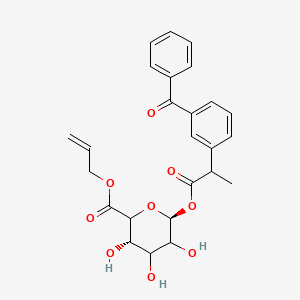
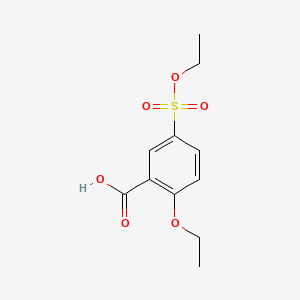
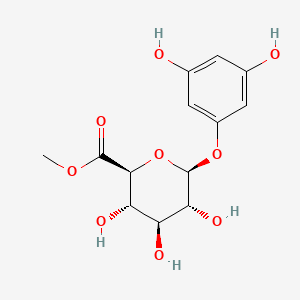
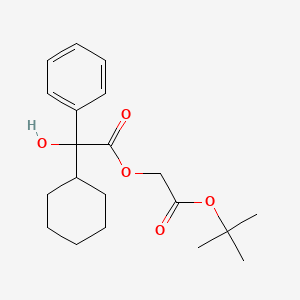
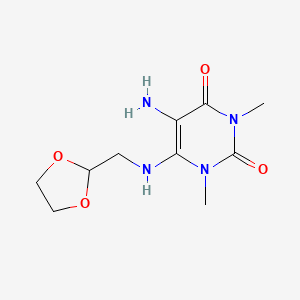
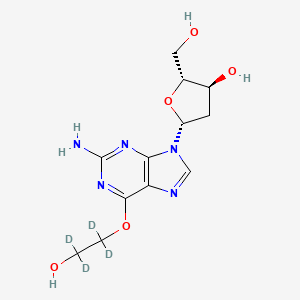
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)

![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)
